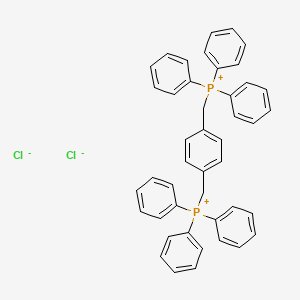

p-Xylylenebis(triphenylphosphonium chloride)

Description

BenchChem offers high-quality p-Xylylenebis(triphenylphosphonium chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Xylylenebis(triphenylphosphonium chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJPQCPINLADS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926795 | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-47-7 | |

| Record name | p-Xylylenebis(triphenylphosphonium chloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of p-Xylylenebis(triphenylphosphonium chloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

p-Xylylenebis(triphenylphosphonium chloride), a quaternary phosphonium salt, serves as a crucial reagent in a variety of organic transformations. Its bifunctional nature, featuring two phosphonium salt moieties on a rigid p-xylylene backbone, makes it an invaluable precursor for the generation of phosphonium ylides. These ylides are cornerstone intermediates in the Wittig reaction, a powerful and widely utilized method for the synthesis of alkenes from carbonyl compounds.[1][2][3] The stability and reactivity profile of p-Xylylenebis(triphenylphosphonium chloride) under diverse conditions underscore its versatility in both academic and industrial chemical settings.[1] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important compound, with a focus on providing practical insights for researchers in drug development and organic synthesis.

Part 1: Synthesis of p-Xylylenebis(triphenylphosphonium chloride)

The synthesis of p-Xylylenebis(triphenylphosphonium chloride) is typically achieved through a straightforward nucleophilic substitution reaction between p-xylylene dichloride and triphenylphosphine.[4] This reaction leverages the nucleophilicity of the phosphorus atom in triphenylphosphine and the electrophilicity of the benzylic carbons in p-xylylene dichloride.

Reaction Scheme:

Caption: Workflow for the characterization of the synthesized product.

Spectroscopic and Physical Data:

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals corresponding to the triphenylphosphine protons (aromatic region), the p-xylylene aromatic protons, and the methylene protons adjacent to the phosphorus atoms. | Confirms the presence of all key structural components of the molecule. |

| ¹³C NMR | Resonances for the aromatic carbons of the triphenylphosphine groups, the aromatic carbons of the p-xylylene ring, and the methylene carbons. | Provides a detailed map of the carbon framework of the molecule. |

| ³¹P NMR | A single resonance in the expected chemical shift range for a phosphonium salt. | Confirms the presence and chemical environment of the phosphorus atoms. |

| IR Spectroscopy | Characteristic absorption bands for P+-C vibrations (around 1436 and 1107 cm⁻¹), aromatic C-H stretching and bending, and other fingerprint region absorptions. [5] | Identifies the key functional groups present in the molecule. [6][7] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the dication, [C₄₄H₃₈P₂]²⁺. | Determines the molecular weight of the cation, confirming the overall molecular formula. |

| Melting Point | A sharp melting point above 300 °C. [8] | A sharp and high melting point is indicative of a pure, ionic compound. [1][9] |

Note: Specific chemical shifts in NMR spectra can vary depending on the solvent and instrument used.

Part 3: Applications in Research and Drug Development

The primary application of p-Xylylenebis(triphenylphosphonium chloride) lies in its role as a precursor to a bis-ylide for the Wittig reaction. [1]This allows for the synthesis of molecules containing two new carbon-carbon double bonds, extending from a central benzene ring.

Wittig Reaction and Synthesis of Stilbene Analogs:

Upon treatment with a strong base, such as an alkoxide or an organolithium reagent, p-Xylylenebis(triphenylphosphonium chloride) is deprotonated to form the corresponding bis-ylide. This highly reactive intermediate can then react with two equivalents of an aldehyde or ketone to generate a symmetrical stilbene-like molecule. [4] This methodology is particularly valuable in drug development for the synthesis of:

-

Conjugated Systems: The products of these Wittig reactions are often highly conjugated systems, which can possess interesting photophysical and electronic properties relevant to diagnostics and photodynamic therapy.

-

Molecular Scaffolds: The rigid p-xylylene core provides a well-defined scaffold for the construction of more complex molecules with specific three-dimensional arrangements of functional groups, a key consideration in rational drug design.

-

Linkers in Prodrugs and Bioconjugates: The ability to introduce two reactive handles (the newly formed alkenes) allows for the potential use of the resulting molecules as linkers to connect a drug molecule to a targeting moiety or a solubilizing group.

Other Potential Applications:

Beyond the Wittig reaction, phosphonium salts, in general, have found applications as:

-

Phase-Transfer Catalysts: Their ionic nature and organic solubility can facilitate the transfer of anions between aqueous and organic phases, catalyzing a variety of reactions.

-

Ionic Liquids: While not a primary application for this specific compound, the general class of phosphonium salts is explored for the development of ionic liquids.

-

Precursors to P-doped Carbons: Phosphonium salts can serve as precursors for the synthesis of phosphorus-doped carbon materials, which have applications in catalysis and energy storage. [6]

Conclusion

p-Xylylenebis(triphenylphosphonium chloride) is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and its utility as a precursor to a bis-ylide for the Wittig reaction make it an important tool for the construction of complex organic molecules. For researchers in drug development, this compound offers a reliable method for the synthesis of rigid molecular scaffolds and conjugated systems with potential therapeutic or diagnostic applications. The detailed synthetic and characterization protocols provided in this guide are intended to empower scientists to confidently prepare and utilize this important chemical building block in their research endeavors.

References

- Campbell, T. W., & McDonald, R. N. (n.d.). p-QUINQUEPHENYL. Organic Syntheses Procedure.

-

Ling, I., Sobolev, A. N., Skelton, B. W., & Raston, C. L. (2020). Understanding the structural properties of p-xylylenebis(triphenylphosphonium) cation under different pH and anion conditions. CrystEngComm, 22(44), 7704–7715. [Link]

- (n.d.). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond.

-

Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry, 23(6), 853–868. [Link]

- (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride. (n.d.). PubChem.

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. (n.d.). ResearchGate. Retrieved from [Link]

- (n.d.). Buy P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE) from ATK CHEMICAL COMPANY LIMITED. ECHEMI.

-

(1986). Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)). Journal of Chemical Education, 63(7), 644. [Link]

- 1,4-Xylylenebis(triphenylphosphonium chloride). (n.d.). CymitQuimica.

-

(n.d.). An Efficient Method for the Programmed Synthesis of π-Expanded Phosphonium and Arsonium Salts. ChemRxiv. Retrieved from [Link]

- P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE). (n.d.). ChemicalBook.

- P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE) AldrichCPR. (n.d.). Sigma-Aldrich.

- Shahvelayati, A. S., et al. (n.d.). Mild and selective oxidation of sulfur compounds by p-xylylenebis (tri-phenyl. International Journal of New Chemistry.

- (2022). Spectral study of phosphonium salts synthesized from Michael acceptors.

- P-Xylylenebis(Triphenylphosphonium Chloride). (n.d.). GlobalChemMall.

- 1, 4-bis(chloromethyl)benzene synthesis technology. (n.d.). Google Patents.

- Wittig Reaction - Common Conditions. (n.d.).

- Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. (n.d.).

- Boldt, A. M. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry.

-

Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

- (n.d.). Wittig Reaction - Beyond Benign.

- P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE). (n.d.). Warshel Chemical Ltd.

- P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE). (n.d.).

- P-Xylylenebis(Triphenylphosphonium Chloride) (Cas 1519-47-7). (n.d.). Parchem.

- A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine. (n.d.). Google Patents.

-

(2021, August 16). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Synthetic Applications of Triphenylphosphine. ResearchGate. Retrieved from [Link]

- (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!

-

1 H NMR spectra for triphenyl phosphate ( blue ), phosphonoacetic acid... (n.d.). ResearchGate. Retrieved from [Link]

- Ethyl triphenyl phosphonium chloride preparation method. (n.d.). Google Patents.

- (p-methylbenzyl)triphenylphosphonium chloride - Optional[1H NMR]. (n.d.). SpectraBase.

Sources

- 1. CAS 1519-47-7: 1,4-Xylylenebis(triphenylphosphonium chlori… [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE) CAS#: 1519-47-7 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

mechanism of the Wittig reaction with p-Xylylenebis(triphenylphosphonium chloride)

An In-depth Technical Guide to the Wittig Reaction Mechanism of p-Xylylenebis(triphenylphosphonium chloride) for Polymer Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the Wittig reaction, focusing on the mechanistic intricacies and practical application of p-xylylenebis(triphenylphosphonium chloride) in the synthesis of conjugated polymers. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, actionable understanding of this powerful synthetic tool.

The Wittig Reaction: A Cornerstone of C=C Bond Formation

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a paramount method for the synthesis of alkenes. Its significance lies in the unambiguous placement of the carbon-carbon double bond, a level of control not easily achieved by other olefination methods. The reaction's core principle involves the reaction of a phosphorus ylide with a carbonyl compound (an aldehyde or a ketone) to yield an alkene and a phosphine oxide.

The Canonical Mechanism: From Ylide to Alkene

The reaction proceeds through a series of well-defined steps, initiated by the formation of a phosphorus ylide. This process is foundational to understanding the subsequent polymerization application.

Step 1: Phosphonium Salt Formation The journey begins with the synthesis of a phosphonium salt, typically through the SN2 reaction of a phosphine, like triphenylphosphine, with an alkyl halide.

Step 2: Ylide Generation A strong base is then used to deprotonate the phosphonium salt at the carbon adjacent to the phosphorus atom, yielding the crucial phosphorus ylide, a species with adjacent positive and negative charges, also known as a zwitterion. The choice of base is critical and depends on the acidity of the α-proton.

Step 3: The Key [2+2] Cycloaddition The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which subsequently undergoes ring-closure to form a four-membered ring intermediate known as an oxaphosphetane.

Step 4: Decomposition to Products The oxaphosphetane is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition to yield the desired alkene and a thermodynamically stable phosphine oxide, such as triphenylphosphine oxide. The formation of the strong P=O double bond is a major driving force for this final step.

Caption: General mechanism of the Wittig reaction.

Polymerization via the Wittig Reaction: The Role of Bifunctional Reagents

The principles of the Wittig reaction can be extended to polymer synthesis by employing bifunctional monomers. This is where p-xylylenebis(triphenylphosphonium chloride) comes into play. As a bis-phosphonium salt, it serves as a precursor to a bis-ylide, enabling a step-growth polymerization with a dialdehyde. This polycondensation reaction is a key method for producing poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in organic electronics.

Mechanism of PPV Synthesis

The polymerization process mirrors the canonical Wittig reaction but on a larger, chain-building scale.

Step 1: Formation of the Bis-Ylide A strong base is used to deprotonate p-xylylenebis(triphenylphosphonium chloride) at both benzylic positions, generating a highly reactive bis-ylide.

Step 2: Polycondensation with a Dialdehyde The bis-ylide then reacts with a dialdehyde, such as terephthaldehyde. Each ylide functional group reacts with a carbonyl group of the dialdehyde, forming a vinylene linkage and extending the polymer chain. This process repeats, leading to the formation of a high molecular weight polymer.

Caption: Wittig polymerization workflow.

Experimental Protocol: Synthesis of Poly(p-phenylene vinylene) (PPV)

The following protocol provides a detailed methodology for the synthesis of PPV via the Wittig reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| p-Xylylenebis(triphenylphosphonium chloride) | 721.72 | 1.0 |

| Terephthaldehyde | 134.13 | 1.0 |

| Potassium tert-butoxide | 112.21 | 2.2 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL |

Step-by-Step Procedure

-

Reactor Setup: A 100 mL three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Addition: p-Xylylenebis(triphenylphosphonium chloride) (0.722 g, 1.0 mmol) and terephthaldehyde (0.134 g, 1.0 mmol) are added to the flask. Anhydrous DMF (10 mL) is then added to dissolve the reagents.

-

Base Addition: Potassium tert-butoxide (0.247 g, 2.2 mmol) is dissolved in anhydrous DMF (10 mL) and transferred to the dropping funnel. This solution is added dropwise to the reaction mixture over 30 minutes at room temperature with vigorous stirring.

-

Polymerization: The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere. A yellow precipitate of the polymer will form.

-

Workup: The reaction is quenched by the addition of methanol (50 mL). The precipitate is collected by filtration, washed extensively with methanol and water, and then dried under vacuum at 60 °C for 24 hours to yield the PPV polymer.

Critical Parameters and Mechanistic Considerations

Choice of Base and Solvent

The selection of the base and solvent system is crucial for successful polymerization. A strong, non-nucleophilic base is required to efficiently generate the ylide without competing side reactions. Potassium tert-butoxide is a common choice. The solvent must be aprotic and polar to dissolve the phosphonium salt and facilitate the reaction. DMF and dimethyl sulfoxide (DMSO) are frequently used.

Stereochemistry of the Vinylene Linkage

The Wittig reaction can produce both cis (Z) and trans (E) isomers of the alkene. The stereochemical outcome is influenced by the reactivity of the ylide. Stabilized ylides, which have an electron-withdrawing group on the carbanion, tend to favor the formation of the E-isomer. Non-stabilized ylides, such as the one derived from p-xylylenebis(triphenylphosphonium chloride), typically yield a mixture of E and Z isomers, with the Z-isomer often being the kinetic product. However, in the context of PPV synthesis, the trans isomer is thermodynamically more stable and is the desired product for optimal electronic properties. Post-polymerization thermal or photochemical isomerization can be employed to increase the trans content.

Conclusion

The Wittig reaction utilizing p-xylylenebis(triphenylphosphonium chloride) is a robust and versatile method for the synthesis of PPV and related conjugated polymers. A thorough understanding of the reaction mechanism, coupled with careful control of experimental parameters, is essential for achieving high molecular weight polymers with the desired properties for applications in organic electronics. The insights and protocols provided in this guide serve as a foundation for researchers to further explore and optimize this powerful polymerization technique.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of p-Xylylenebis(triphenylphosphonium chloride)

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of p-xylylenebis(triphenylphosphonium chloride). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced spectral features of this dicationic phosphonium salt. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present predicted spectral data based on analogous structures and first principles, and outline a robust experimental protocol for acquiring high-quality NMR data. This guide emphasizes the causality behind experimental choices and provides a framework for the confident structural elucidation and purity assessment of this and related compounds.

Introduction: The Structural Significance of a Symmetric Dication

p-Xylylenebis(triphenylphosphonium chloride), with the chemical formula C₄₄H₃₈Cl₂P₂, is a symmetrical molecule featuring a central p-xylylene linker connecting two triphenylphosphonium chloride moieties.[1][2] This structure is of significant interest in various chemical applications, including as a precursor in the synthesis of polymers and as a phase-transfer catalyst. The positive charges on the phosphorus atoms, delocalized across the phenyl rings, create a unique electronic environment that is reflected in its NMR spectra. Understanding these spectra is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical systems.

The rigidity of the p-phenylene core and the steric bulk of the triphenylphosphine groups influence the molecule's conformation in solution.[3] This guide will dissect the expected NMR signals arising from the three key structural components: the triphenylphosphonium groups, the central p-xylylene aromatic ring, and the bridging methylene (-CH₂-) groups.

Foundational Principles: Interpreting Phosphonium Salt NMR Spectra

The NMR spectra of organophosphorus compounds, particularly phosphonium salts, are distinguished by the influence of the phosphorus-31 (³¹P) nucleus.[4] ³¹P is a spin ½ nucleus with 100% natural abundance, leading to observable coupling with neighboring ¹H and ¹³C nuclei.

-

¹H NMR: Protons on carbons adjacent to the phosphorus atom (α-protons) typically exhibit a two-bond coupling (²JP-H), appearing as a doublet. Protons further removed may show smaller, long-range couplings. The chemical shifts are significantly influenced by the electron-withdrawing nature of the positively charged phosphorus atom.

-

¹³C NMR: Carbon atoms directly bonded to phosphorus (ipso-carbons) show a large one-bond coupling (¹JP-C), which is a key diagnostic feature. Carbons at the ortho, meta, and para positions of the phenyl rings also exhibit smaller, through-bond couplings (²JP-C, ³JP-C, and ⁴JP-C, respectively).

The selection of an appropriate deuterated solvent is critical. While chloroform-d (CDCl₃) is common for many organic molecules, the solubility of ionic phosphonium salts can be limited.[5] More polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are often better choices, though they will influence the chemical shifts of labile protons and the overall spectral appearance.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, a simplified spectrum is anticipated. The following is a detailed prediction of the ¹H NMR spectrum, with reasoning based on electronic effects and data from analogous structures like benzyltriphenylphosphonium chloride.[6]

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |

| Methylene Protons (-CH₂-) | ~ 5.5 - 5.8 | Doublet | ²JP-H ≈ 14-16 Hz | The strong deshielding effect of the adjacent positively charged phosphorus atom shifts these protons significantly downfield. The coupling to the ³¹P nucleus splits the signal into a characteristic doublet. |

| p-Xylylene Protons | ~ 7.0 - 7.3 | Singlet | - | These four protons are chemically equivalent due to the molecule's symmetry. The electron-withdrawing phosphonium groups will deshield them, but less so than the methylene protons. A singlet is expected as there are no adjacent protons to couple with. |

| Triphenylphosphine Protons | ~ 7.6 - 8.0 | Multiplet | JH-H ≈ 7-8 Hz, JP-H (small) | The 30 protons of the six phenyl rings will appear as a complex multiplet in the aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the phosphorus atom and will exhibit both proton-proton and potentially small phosphorus-proton couplings. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is invaluable for confirming the carbon framework. The key features are the phosphorus-carbon couplings, which provide definitive assignments.

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |

| Methylene Carbons (-CH₂-) | ~ 30 - 35 | Doublet | ¹JP-C ≈ 45-55 Hz | These carbons are directly attached to phosphorus, resulting in a large one-bond coupling. They are shifted downfield due to the inductive effect of the phosphonium group. |

| p-Xylylene C-H | ~ 130 - 132 | Doublet | ³JP-C ≈ 3-5 Hz | These aromatic carbons are three bonds away from the phosphorus atom and are expected to show a small coupling. |

| p-Xylylene Quaternary C | ~ 135 - 138 | Triplet (or dd) | ²JP-C ≈ 8-12 Hz | These carbons are attached to the methylene groups and are two bonds away from the phosphorus. A triplet or doublet of doublets might be observed due to coupling to the phosphorus atom. |

| Triphenylphosphine C-ipso | ~ 117 - 120 | Doublet | ¹JP-C ≈ 85-95 Hz | The ipso-carbons of the triphenylphosphine rings show a very large one-bond coupling to phosphorus, making this a highly diagnostic signal. |

| Triphenylphosphine C-ortho | ~ 133 - 135 | Doublet | ²JP-C ≈ 9-12 Hz | |

| Triphenylphosphine C-meta | ~ 130 - 131 | Doublet | ³JP-C ≈ 12-15 Hz | |

| Triphenylphosphine C-para | ~ 134 - 136 | Singlet | ⁴JP-C ≈ 0-3 Hz |

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is essential. The following protocol outlines a self-validating system for the analysis of p-xylylenebis(triphenylphosphonium chloride).

Sample Preparation

-

Solvent Selection: Begin by testing the solubility of the compound (approx. 5-10 mg) in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, D₂O, CD₃OD). DMSO-d₆ is often a good starting point for phosphonium salts.

-

Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard that has a singlet resonance in a clear region of the spectrum (e.g., 1,4-bis(trimethylsilyl)benzene).[7]

-

Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

Caption: Experimental workflow for NMR analysis.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (for quantitative accuracy).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (at least 10 seconds for quantitative work).

-

Number of Scans: 8-16 (adjust for desired signal-to-noise).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Trustworthiness and Self-Validation

The integrity of this analysis is ensured by a self-validating system:

-

Consistency: The number of signals in both ¹H and ¹³C spectra must be consistent with the molecule's symmetry.

-

Coupling Constants: The observation of characteristic P-H and P-C coupling constants provides strong evidence for the assigned structures. For instance, the large ¹JP-C for the ipso-carbons of the triphenylphosphine groups is an unambiguous marker.

-

Integration: In the ¹H spectrum, the integral ratios should correspond to the number of protons in each environment (e.g., 4H for the xylylene ring, 4H for the two methylene groups, and 30H for the triphenylphosphine groups).

-

Reference Comparison: The obtained spectral data should be compared with data for analogous compounds, such as benzyltriphenylphosphonium chloride, to ensure the assignments are reasonable.[6]

The logical relationship between the molecule's structure and its expected NMR signals is depicted in the following diagram:

Caption: Structure-spectra correlation diagram.

Conclusion

The ¹H and ¹³C NMR spectra of p-xylylenebis(triphenylphosphonium chloride) offer a wealth of structural information. Through a careful analysis of chemical shifts and, most importantly, phosphorus-nucleus coupling patterns, a confident and unambiguous assignment of all proton and carbon signals is achievable. This guide provides a robust framework for researchers to predict, acquire, and interpret these spectra, ensuring the integrity of their synthetic and analytical work. The principles and methodologies outlined herein are broadly applicable to the characterization of other phosphonium salts and related organophosphorus compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54721, (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride. [Link]

-

Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. The Royal Society of Chemistry. [Link]

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. National Institutes of Health. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Organic Chemistry Portal. [Link]

-

Supporting Information for: A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. The Royal Society of Chemistry. [Link]

-

1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. National Institutes of Health. [Link]

-

Supporting Information for: Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism. The Royal Society of Chemistry. [Link]

-

p-Xylylenebis(triphenylphosphonium bromide). ChemBK. [Link]

-

Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. MDPI. [Link]

-

Understanding the structural properties of p-xylylenebis(triphenylphosphonium) cation under different pH and anion conditions. CrystEngComm (RSC Publishing). [Link]

-

Supporting Information for: A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. The Royal Society of Chemistry. [Link]

-

Dalton Transactions. The Royal Society of Chemistry. [Link]

-

Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Bureau International des Poids et Mesures. [Link]

Sources

- 1. (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride | C44H38Cl2P2 | CID 168940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Understanding the structural properties of p-xylylenebis(triphenylphosphonium) cation under different pH and anion conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. H-1 NMR Spectrum [acadiau.ca]

- 7. bipm.org [bipm.org]

A Comprehensive Technical Guide to the Crystal Structure Analysis of p-Xylylenebis(triphenylphosphonium chloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Xylylenebis(triphenylphosphonium chloride) is a dicationic organic salt with a rigid p-xylylene linker connecting two triphenylphosphonium moieties. This molecular scaffold is of significant interest in supramolecular chemistry, materials science, and as a precursor in organic synthesis. The spatial arrangement of the phenyl rings and the orientation of the phosphonium groups, dictated by the crystal packing forces, are crucial for its chemical and physical properties. A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is therefore paramount for its rational application.

While the crystal structure of the p-xylylenebis(triphenylphosphonium) dication has been investigated with various anions, a definitive, publicly accessible crystal structure for the chloride salt has not been reported as of the date of this guide. This document, therefore, serves as an in-depth technical guide outlining the essential steps and theoretical underpinnings for a comprehensive crystal structure analysis of p-Xylylenebis(triphenylphosphonium chloride), from synthesis to advanced structural interpretation. It draws upon established methodologies and data from closely related structures to provide a robust framework for researchers in this field.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of p-Xylylenebis(triphenylphosphonium chloride)

A reliable and scalable synthesis of p-Xylylenebis(triphenylphosphonium chloride) is crucial. A well-established method is the reaction of p-xylylene dichloride with triphenylphosphine.

Experimental Protocol:

A detailed and vetted procedure for this synthesis is available from Organic Syntheses, a trusted source for robust chemical preparations.

-

Reaction Setup: A mixture of 262 g (1.0 mole) of triphenylphosphine and 84 g (0.48 mole) of p-xylylene dichloride is prepared in 1 L of dimethylformamide.

-

Reaction Conditions: The mixture is heated to reflux with stirring for 3 hours.

-

Isolation and Purification: The reaction mixture is then allowed to cool to room temperature with continuous stirring. The resulting white crystalline solid is collected by filtration.

-

Washing and Drying: The collected solid is washed sequentially with 100 ml of dimethylformamide and 300 ml of ether. The purified product is then dried in a vacuum oven at 20 mm pressure.

This procedure typically yields a high-purity product suitable for subsequent crystallization experiments.

Single Crystal Growth: The Art of Patience

Obtaining single crystals of sufficient size and quality is often the most challenging step. For ionic compounds like p-Xylylenebis(triphenylphosphonium chloride), slow evaporation or vapor diffusion techniques are generally effective.

Recommended Crystallization Protocol:

-

Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For phosphonium salts, polar solvents such as ethanol, methanol, or acetonitrile, or mixtures thereof with less polar solvents like dichloromethane or ethyl acetate, can be effective.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it with a perforated cap or parafilm with a few needle holes, and leave it undisturbed in a vibration-free environment.

-

Crystals should form over a period of several days to weeks as the solvent slowly evaporates.

-

-

Vapor Diffusion:

-

Dissolve the compound in a minimal amount of a relatively non-volatile, good solvent (e.g., methanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant, e.g., diethyl ether).

-

The precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection Workflow

The process of collecting diffraction data involves several key steps, each critical for obtaining a high-quality dataset.

role of p-Xylylenebis(triphenylphosphonium chloride) in polymer chemistry

An In-depth Technical Guide to the Role of p-Xylylenebis(triphenylphosphonium chloride) in Polymer Chemistry

This guide provides a comprehensive technical overview of p-Xylylenebis(triphenylphosphonium chloride), a key building block in the synthesis of advanced functional polymers. We will delve into its primary application in the creation of conjugated polymers, specifically poly(p-phenylene vinylene) (PPV), through Wittig polycondensation. The discussion will cover reaction mechanisms, detailed experimental protocols, polymer characterization, and a comparative analysis with other synthetic routes, providing researchers and material scientists with a robust understanding of its utility and significance.

Introduction: The Strategic Importance of a Bifunctional Monomer

p-Xylylenebis(triphenylphosphonium chloride), also known as 1,4-Bis(triphenylphosphoniummethyl)benzene dichloride, is a bifunctional phosphonium salt.[1] Its structure, featuring a rigid p-phenylene core flanked by two triphenylphosphonium methyl groups, makes it an ideal monomer for step-growth polymerization. In polymer chemistry, its principal role is to serve as a precursor to a phosphorus ylide, the reactive species in the Wittig reaction. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.[2][3] When applied in a bifunctional system, the Wittig reaction becomes a powerful polycondensation tool, enabling the synthesis of conjugated polymers with precisely defined structures.[4]

The primary polymer synthesized using this monomer is poly(p-phenylene vinylene) (PPV), a highly significant conducting polymer known for its electroluminescent properties.[5] PPV and its derivatives are foundational materials in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other organic electronics.[5] This guide will focus on the Wittig polymerization route, while also providing context by comparing it with other prevalent methods for PPV synthesis.

The Wittig Polycondensation Route to Poly(p-phenylene vinylene)

The most direct and significant application of p-Xylylenebis(triphenylphosphonium chloride) in polymer chemistry is its use in the Wittig polycondensation reaction. This method involves the reaction of the bifunctional phosphonium salt with an aromatic dialdehyde, such as terephthaldehyde, to form the vinylene linkages that constitute the polymer backbone.

Mechanism of Action

The polymerization proceeds in two main stages: the formation of the phosphorus ylide (the Wittig reagent) and the subsequent reaction with the dialdehyde to form the alkene linkage and triphenylphosphine oxide as a byproduct.[3][6]

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt using a strong base. The acidic protons are on the methylene carbons adjacent to the positively charged phosphorus atoms. A strong base, such as sodium hydroxide (NaOH) or potassium tert-butoxide, removes these protons to form a highly reactive bis-ylide (a Wittig reagent).[6]

-

Polycondensation: The nucleophilic ylide then attacks the electrophilic carbonyl carbons of the dialdehyde monomer. This leads to the formation of a betaine intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. This ring intermediate is unstable and rapidly decomposes to yield the desired alkene (the vinylene bridge in the polymer chain) and the highly stable triphenylphosphine oxide.[2] This process occurs at both ends of the monomers, leading to chain extension and the formation of high molecular weight polymer.

The overall reaction is a step-growth polymerization, which can sometimes result in lower molecular weight oligomers compared to chain-growth methods.[5] However, optimizing reaction conditions and monomer purity can yield polymers with sufficient chain length for device applications.

Caption: Mechanism of PPV synthesis via Wittig polycondensation.

Experimental Protocol: Synthesis of PPV

This protocol describes a typical lab-scale synthesis of PPV using p-Xylylenebis(triphenylphosphonium chloride) and terephthaldehyde.

Materials:

-

p-Xylylenebis(triphenylphosphonium chloride) (CAS: 1519-47-7)[1]

-

Terephthaldehyde

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7]

-

Methanol

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

-

Reagent Addition: Under a positive pressure of argon, charge the flask with equimolar amounts of p-Xylylenebis(triphenylphosphonium chloride) and terephthaldehyde.

-

Dissolution: Add anhydrous DMF or THF to the flask via syringe to dissolve the reagents. The concentration should be managed to maintain solubility throughout the reaction.

-

Base Addition: Prepare a solution of potassium tert-butoxide (a slight molar excess, ~2.2 equivalents) in the reaction solvent. Add this solution dropwise to the stirred monomer mixture at room temperature. An immediate color change to deep orange or red is typically observed, indicating ylide formation and polymerization.

-

Polymerization: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours under an inert atmosphere.[7] The reaction progress can be monitored by the precipitation of the polymer.

-

Precipitation and Washing: Quench the reaction by slowly pouring the mixture into a large volume of a non-solvent like methanol. The yellow-green PPV polymer will precipitate.

-

Purification: Collect the solid polymer by filtration. To remove unreacted monomers and the triphenylphosphine oxide byproduct, wash the polymer extensively with methanol and then with a solvent in which the byproduct is soluble (like chloroform, if the polymer is insoluble).

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Alternative Synthetic Routes for PPV

To fully appreciate the role of the Wittig route, it is essential to understand alternative methods. The Gilch and Wessling routes are the most prominent and are often used for industrial-scale production.

The Gilch Route

The Gilch route is one of the most widely used methods for synthesizing PPV and its soluble derivatives.[8][9] It does not use the phosphonium salt but instead starts with a 1,4-bis(halomethyl)benzene derivative.

-

Mechanism: The polymerization is initiated by adding a strong base (like potassium tert-butoxide) to the monomer in an organic solvent.[9] This causes the elimination of two equivalents of HX (e.g., HBr or HCl), forming a highly reactive p-quinodimethane intermediate. This intermediate is believed to polymerize through a radical mechanism, where diradicals form and propagate the polymer chain.[10][11]

-

Advantages: This method can produce high molecular weight polymers and is amenable to creating soluble PPV derivatives by attaching flexible alkyl or alkoxy side chains to the phenyl ring of the monomer.[9]

-

Disadvantages: The radical mechanism can sometimes lead to structural defects or "head-to-head" or "tail-to-tail" coupling, which can disrupt the conjugation along the polymer backbone.[8]

Caption: Simplified mechanism of the Gilch route for PPV synthesis.

The Wessling Route

The Wessling route is a precursor-based method. It involves synthesizing a soluble precursor polymer that can be processed into thin films before being converted into the final, insoluble PPV.

-

Mechanism: The synthesis starts with p-xylylene bis(tetrahydrothiophenium chloride).[12] This salt is polymerized in an aqueous base to form a water-soluble sulfonium precursor polymer. This precursor is then cast into a film and converted to PPV through thermal elimination of tetrahydrothiophene and HCl.

-

Advantages: The key advantage is the processability of the soluble precursor, allowing for the formation of high-quality, uniform thin films of the otherwise intractable PPV.[5]

-

Disadvantages: The thermal elimination step can sometimes be incomplete, leaving structural defects in the final polymer film that can impair its electronic properties.[9]

Polymer Characterization and Properties

Regardless of the synthetic route, the resulting PPV must be thoroughly characterized to ensure its suitability for electronic applications.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure, particularly to identify the vinylene protons and verify the trans/cis ratio of the double bonds.[9]

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of soluble PPV derivatives.[9]

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to study the electronic structure. The absorption maximum (λ_max) indicates the extent of π-conjugation in the polymer backbone.[7]

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the fluorescence emission of the polymer, which is critical for its application in OLEDs.[7]

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.[7]

Comparative Polymer Properties

The choice of synthetic route significantly impacts the final properties of the PPV. The Wittig route offers good structural control but may yield lower molecular weights. The Gilch route is excellent for achieving high molecular weights and solubility through derivatization. The Wessling route excels in producing high-quality films from a processable precursor.

| Property | Wittig Route | Gilch Route | Wessling Route |

| Monomer | Phosphonium Salt + Dialdehyde | Bis(halomethyl)benzene | Thiophenium Salt |

| Molecular Weight | Moderate | High[8][9] | High |

| Solubility | Generally low (derivatives needed) | Can be high (with side chains)[9] | Precursor is soluble |

| Processability | Solution processing for derivatives | Solution processing for derivatives | Excellent film formation |

| Structural Defects | Fewer conjugation breaks | Potential for HH/TT defects[8] | Potential for incomplete elimination[9] |

| Primary Use Case | Lab-scale synthesis, defined oligomers | High MW polymers, soluble derivatives | High-quality thin films |

Conclusion and Future Outlook

p-Xylylenebis(triphenylphosphonium chloride) is a vital monomer in polymer chemistry, providing a direct and mechanistically well-defined pathway to poly(p-phenylene vinylene) via the Wittig polycondensation reaction. While other methods like the Gilch and Wessling routes are often preferred for producing high molecular weight or highly processable materials, the Wittig reaction remains an invaluable tool for synthesizing structurally precise PPV oligomers and polymers in a research setting. It offers a different level of control over the polymer backbone formation. The continued exploration of step-growth polycondensations using functionalized phosphonium salts and dialdehydes will undoubtedly lead to new conjugated polymers with tailored electronic and physical properties, furthering the advancement of organic electronics.

References

- Nikolic, J.D., et al. (2015). PPV Polymerization via the Gilch Route: Diradical Character of Monomers. Chemistry - A European Journal, 21, 19176-19185.

- Photonics Polymer Lab, MSE. Emitting Materials I - Poly(p-phenylene vinylene) (PPV).

- Nikolic, J.D., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry - A European Journal.

- OUCI. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers.

- Li, Y., et al. (2014). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers (Basel), 6(5), 1436-1450.

- Yap, F.L., et al. (2004). Synthesis and characterization of poly(p-phenylene vinylene). The Medical journal of Malaysia, 59 Suppl B, 135-136.

- RSC Publishing. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry.

- Wikipedia. Poly(p-phenylene vinylene). Wikipedia, The Free Encyclopedia.

- Kim, Y.H., et al. (2005). Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. Polymer, 46(18), 7355-7360.

- Santa Cruz Biotechnology. p-Xylylenebis(triphenylphosphonium chloride). SCBT.

- Williamson, K.L. & Koh, J.T. (1999). Wittig Reaction. Macroscale and Microscale Organic Experiments.

- McDonald, R.N. & Campbell, T.W. (1960). The Wittig Reaction as a Polymerization Method. Journal of the American Chemical Society, 82(17), 4669-4671.

- Edubirdie. (2023). The Wittig Reaction. Edubirdie.

- Sigma-Aldrich. P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE). Sigma-Aldrich.

- Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.

Sources

- 1. scbt.com [scbt.com]

- 2. The Wittig Reaction - Edubirdie [edubirdie.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 8. davidlu.net [davidlu.net]

- 9. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PPV Polymerization through the Gilch Route: Diradical Character of Monomers [ouci.dntb.gov.ua]

- 12. Synthesis and characterization of poly(p-phenylene vinylene) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Xylylenebis(triphenylphosphonium chloride): Synthesis, Properties, and Applications in Organic Chemistry

This guide provides a comprehensive overview of p-Xylylenebis(triphenylphosphonium chloride), a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, with a particular focus on its role in the Wittig reaction for the formation of complex organic molecules and polymers.

Core Compound Identification and Properties

p-Xylylenebis(triphenylphosphonium chloride) is a bis-phosphonium salt that serves as a precursor to a bis-ylide, a powerful tool for introducing a p-phenylenevinylene unit into a molecular structure. Its symmetric nature makes it particularly valuable for polymerization reactions and the synthesis of conjugated systems.

Chemical Identity

-

Chemical Name: p-Xylylenebis(triphenylphosphonium chloride)

-

Synonyms: 1,4-Bis(triphenylphosphoniomethyl)benzene dichloride, (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride[1]

-

Molecular Formula: C₄₄H₃₈Cl₂P₂[4]

Physicochemical Properties

The physical and chemical properties of this reagent are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | Organic Syntheses |

| Purity | ≥97% | Santa Cruz Biotechnology[2][3] |

| Solubility | Soluble in dimethylformamide (DMF), ethanol | Organic Syntheses |

| Spectral Data | ¹H NMR and IR spectra are available. | PubChem[1] |

Synthesis of p-Xylylenebis(triphenylphosphonium chloride)

The synthesis of this bis-phosphonium salt is a straightforward nucleophilic substitution reaction. The choice of reactants and solvent is crucial for achieving a high yield of the desired product.

Synthesis Workflow

The synthesis involves the reaction of p-xylylene dichloride with triphenylphosphine. Dimethylformamide (DMF) is an ideal solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, and its ability to dissolve both reactants.

Caption: Workflow for the synthesis of p-Xylylenebis(triphenylphosphonium chloride).

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and reproducible synthetic methods.[2]

-

Reactant Preparation: In a 1-liter flask, combine 262 g (1.0 mole) of triphenylphosphine and 84 g (0.48 mole) of p-xylylene dichloride in 1 liter of dimethylformamide.

-

Reaction: Heat the mixture at reflux with stirring for 3 hours.

-

Isolation: Allow the mixture to cool to room temperature while continuing to stir.

-

Purification: Collect the resulting white crystalline solid by filtration. Wash the solid with 100 ml of dimethylformamide, followed by 300 ml of ether.

-

Drying: Dry the product in a vacuum oven at 80°C. The expected yield is between 313–329 g (93–98%).

The Wittig Reaction: Mechanism and Application

p-Xylylenebis(triphenylphosphonium chloride) is primarily used as a precursor for a bis-ylide in the Wittig reaction. This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[6]

Mechanism of the Wittig Reaction with a Bis-Ylide

The reaction proceeds through the in-situ formation of a bis-ylide by deprotonation of the phosphonium salt with a strong base. This bis-ylide then reacts with two equivalents of a carbonyl compound to form a new conjugated system.

-

Ylide Formation: The acidic protons on the methylene groups adjacent to the positively charged phosphorus atoms are removed by a strong base (e.g., lithium ethoxide, n-butyllithium) to form the highly reactive bis-ylide.[7][8]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the formation of a four-membered ring intermediate, the oxaphosphetane.[7][9]

-

Alkene Formation: The oxaphosphetane intermediate collapses, yielding the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this step.[8]

Caption: General mechanism of the Wittig reaction using a bis-ylide.

Application in Polymer Synthesis: Poly(p-phenylene vinylene) (PPV)

A significant application of p-Xylylenebis(triphenylphosphonium chloride) is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. PPV is a conducting polymer with important applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[5] The Wittig condensation provides a step-growth polymerization route to PPV, although it typically yields lower molecular weight oligomers.[5]

Safety and Handling

Proper handling and storage of p-Xylylenebis(triphenylphosphonium chloride) are essential to ensure laboratory safety.

GHS Hazard Information

-

Pictograms:

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

This compound is also classified as a Dangerous Good for transport and may be subject to additional shipping charges.[2][3]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

p-Xylylenebis(triphenylphosphonium chloride) is a versatile and valuable reagent in organic synthesis. Its ability to form a bis-ylide allows for the efficient construction of conjugated systems, which are of significant interest in materials science, particularly for the development of conducting polymers. A thorough understanding of its synthesis, reaction mechanisms, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

-

Campbell, T. W., & McDonald, R. N. (n.d.). p-QUINQUEPHENYL. Organic Syntheses. Retrieved from [Link]

-

Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168940, (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

Sources

- 1. (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride | C44H38Cl2P2 | CID 168940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Safe Handling of p-Xylylenebis(triphenylphosphonium chloride)

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for p-Xylylenebis(triphenylphosphonium chloride). Designed for researchers, chemists, and drug development professionals, this document synthesizes material safety data with field-proven insights to ensure safe and effective laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Section 1: Compound Profile and Inherent Risks

p-Xylylenebis(triphenylphosphonium chloride) is a diphosphonium salt commonly utilized as a precursor in various chemical syntheses, including Wittig-type reactions and the formation of advanced materials. Its physical form is typically a white, solid powder[1]. While stable under normal conditions, its handling is governed by two primary characteristics: its classification as a hazardous substance and its hygroscopic nature[1]. Understanding these properties is the foundation of a robust safety protocol.

| Property | Identifier | Source(s) |

| Chemical Name | p-Xylylenebis(triphenylphosphonium chloride) | [1][2][3] |

| CAS Number | 1519-47-7 | [1][2][4][5] |

| Molecular Formula | C44H38Cl2P2 | [1][3] |

| Appearance | White Powder Solid | [1] |

| Melting Point | >400 °C | [4] |

| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [1] |

Section 2: GHS Hazard Identification and Risk Analysis

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The risks are not merely theoretical; they represent potential, tangible harm to laboratory personnel if not properly managed. The fine particulate nature of the powder increases the risk of inadvertent inhalation and dermal contact.

| Hazard Class | Category | Signal Word | Hazard Statement & Causality | Source(s) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. Ingestion can lead to systemic toxic effects. | [1][2] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin. The compound can be absorbed through the skin, causing systemic effects. | [1][2] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled. As a fine powder, aerosolized particles can be easily inhaled, leading to irritation and potential systemic toxicity. | [1][2] |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. Direct contact can cause local redness, itching, and inflammation. | [2][3][4] |

| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation. Contact with eyes can result in significant pain, redness, and potential damage if not promptly addressed. | [2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. Inhalation of dust can irritate the mucous membranes and lining of the respiratory tract. | [1][2][3][4] |

It is noteworthy that established occupational exposure limits (OELs) by major regulatory bodies like OSHA have not been set for this specific compound[2][6][7]. This absence of defined limits elevates the importance of adhering to the ALARA (As Low As Reasonably Achievable) principle for exposure.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, beginning with engineering controls and supplemented by mandatory PPE. The choice of controls is dictated by the specific procedure being performed.

Engineering Controls: The First Line of Defense

The primary engineering control for handling p-Xylylenebis(triphenylphosphonium chloride) in its solid form is a certified chemical fume hood. The fume hood contains aerosolized dust, preventing it from entering the breathing zone of the operator and the general laboratory environment. For preparing solutions, a well-ventilated area may suffice, but a fume hood is always the more prudent choice.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

PPE is essential to prevent dermal, ocular, and respiratory exposure. The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.

Caption: A clear decision path for managing chemical spills safely.

First Aid Measures

Immediate action is required following any exposure. [8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. [4][8]* Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention. [4][8]* Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4][8]* Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek immediate medical attention. [8]

Section 7: Waste Disposal

All waste materials, including the pure compound, contaminated solutions, and disposable PPE, must be treated as hazardous waste.

-

Containment: Collect all waste in clearly labeled, sealed containers.

-

Labeling: The label must include "Hazardous Waste," the chemical name, and associated hazards (e.g., "Toxic," "Irritant").

-

Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain or in regular trash. [4]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5488950, (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride. [Link]

-

MDPI. (2018). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]

-

Solvay. (2018, November 29). CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. [Link]

-

University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

-

High Purity Laboratory Chemicals Pvt. Ltd. Safety & Precautions. [Link]

-

Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: (2-Methylbenzyl)triphenylphosphonium Chloride. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. (p-Phenylenebis(methylene))bis(triphenylphosphonium) dichloride | C44H38Cl2P2 | CID 168940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE) | 1519-47-7 [chemicalbook.com]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.pt [fishersci.pt]

Methodological & Application

Application Notes & Protocols: Synthesis of Conjugated Polymers Using p-Xylylenebis(triphenylphosphonium chloride)

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conjugated Polymers and the Role of p-Xylylenebis(triphenylphosphonium chloride)

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess remarkable optoelectronic properties. This unique structure allows for the delocalization of π-electrons, leading to semiconducting behavior.[1] These materials are at the forefront of innovation in organic electronics, with applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to sensors and bioelectronics.[2][3][4][5] The ability to tune their properties through chemical synthesis makes them particularly attractive for developing advanced materials.[6]

Several synthetic methodologies exist for creating conjugated polymers, including precursor routes and direct solution polymerization.[7][8][9] Among the various synthetic strategies, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer a powerful and versatile approach for forming the carbon-carbon double bonds (vinylenes) that define the conjugated backbone.[10][11]

A key starting material for these syntheses is p-Xylylenebis(triphenylphosphonium chloride) . This phosphonium salt serves as a precursor to the Wittig reagent necessary for the polymerization reaction. Its bifunctional nature, with two phosphonium salt groups on a xylylene core, enables the step-growth polymerization with a suitable dialdehyde comonomer to yield high molecular weight conjugated polymers like poly(p-phenylene vinylene) (PPV).[12]

This document provides a detailed guide to the synthesis of conjugated polymers utilizing p-Xylylenebis(triphenylphosphonium chloride), focusing on the underlying chemical principles, a comprehensive experimental protocol, characterization techniques, and troubleshooting.

Underlying Chemical Principles: The Wittig Reaction

The cornerstone of this polymerization is the Wittig reaction, a Nobel Prize-winning method for alkene synthesis from carbonyl compounds and phosphonium ylides.[11][13] The reaction proceeds through the formation of a phosphorus ylide (Wittig reagent) by deprotonating the phosphonium salt with a strong base. This ylide then reacts with an aldehyde or ketone.

The currently accepted mechanism for the Wittig reaction under lithium-free conditions involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward.[13][14][15]

For polymerization, a bifunctional phosphonium salt like p-Xylylenebis(triphenylphosphonium chloride) is reacted with a bifunctional aldehyde, such as terephthaldehyde. The repeated Wittig reactions between the two monomers lead to the formation of a long-chain conjugated polymer.

Caption: General mechanism of conjugated polymer synthesis via the Wittig reaction.

Other related polymerization methods include the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate esters and often provides better control over the stereochemistry of the resulting double bonds, and the Gilch polymerization, which proceeds through a p-quinodimethane intermediate.[7][16][17][18]

Experimental Protocol: Synthesis of Poly(p-phenylene vinylene) (PPV)

This protocol details the synthesis of PPV, a widely studied conjugated polymer, using p-Xylylenebis(triphenylphosphonium chloride) and terephthaldehyde via the Wittig polymerization.

Materials and Reagents:

-

p-Xylylenebis(triphenylphosphonium chloride) (CAS: 1519-47-7)[19][20][21]

-

Terephthaldehyde

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Chloroform

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Dropping funnel

-

Schlenk line or glovebox for inert atmosphere

-

Filtration apparatus (Büchner funnel and flask)

-

Soxhlet extractor

Procedure:

-

Preparation of the Wittig Reagent (in situ):

-

In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve p-Xylylenebis(triphenylphosphonium chloride) (1 equivalent) in anhydrous DMF.

-

Stir the solution vigorously.

-

Slowly add a solution of potassium tert-butoxide (2 equivalents) in anhydrous DMF to the flask at room temperature using a dropping funnel. The solution should turn a deep color, indicating the formation of the ylide.

-

-

Polymerization:

-

In a separate flask, dissolve terephthaldehyde (1 equivalent) in anhydrous DMF.

-

Slowly add the terephthaldehyde solution to the ylide solution at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 60-80°C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the polymerization is often indicated by a change in viscosity and the formation of a precipitate.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration using a Büchner funnel.

-

Wash the collected polymer repeatedly with methanol to remove unreacted monomers and salts.

-

Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining low molecular weight impurities.

-

Dry the purified polymer under vacuum at 40-60°C.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Conjugated Conductive Polymer Materials and its Applications: A Mini-Review [frontiersin.org]

- 4. Conjugated Conductive Polymer Materials and its Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Vinylene-Linked Two-Dimensional Conjugated Polymers via the Horner-Wadsworth-Emmons Reaction — Collaborative Research Centre 1415 — TU Dresden [tu-dresden.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling (Journal Article) | OSTI.GOV [osti.gov]

- 18. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. P-XYLYLENEBIS(TRIPHENYLPHOSPHONIUM CHLORIDE) | 1519-47-7 [chemicalbook.com]

- 20. scbt.com [scbt.com]

- 21. echemi.com [echemi.com]

Protocol and Application Notes for the Double Wittig Reaction Utilizing p-Xylylenebis(triphenylphosphonium chloride)

An Application Guide for the Synthesis of Distyrylbenzene Derivatives

This document provides a detailed protocol for researchers and scientists on the application of p-Xylylenebis(triphenylphosphonium chloride) in a double Wittig reaction. This powerful synthetic method is employed to convert two equivalents of an aldehyde into a symmetrical, conjugated alkene, yielding distyrylbenzene derivatives. These products are of significant interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and conjugated polymers.[1][2]

Scientific Rationale and Mechanism